A Comprehensive Technical Guide to the Physicochemical Properties of 3-Acetamido-3-(4-nitrophenyl)propanoic Acid
A Comprehensive Technical Guide to the Physicochemical Properties of 3-Acetamido-3-(4-nitrophenyl)propanoic Acid
This guide provides an in-depth analysis of the core physicochemical properties of 3-Acetamido-3-(4-nitrophenyl)propanoic acid. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data summary. It delves into the causality behind experimental choices and provides robust, self-validating protocols for empirical characterization, ensuring both scientific accuracy and practical applicability.
Introduction and Molecular Overview
3-Acetamido-3-(4-nitrophenyl)propanoic acid is a multifaceted organic molecule featuring a propanoic acid backbone, an acetamido group, and a para-substituted nitrophenyl ring. This unique combination of functional groups—a carboxylic acid, an amide, and a nitro aromatic system—dictates its chemical behavior, solubility, and potential for further synthetic modification or biological interaction. Understanding its fundamental physicochemical properties is a critical first step in any research or development pipeline, from assessing purity to predicting its behavior in various chemical and biological environments.
Chemical Identity and Core Properties
A precise understanding of the compound's identity is foundational. The key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-Acetamido-3-(4-nitrophenyl)propanoic acid | N/A |
| CAS Number | 100061-23-2 | [1][2] |
| Molecular Formula | C₁₁H₁₂N₂O₅ | [1] |
| Molecular Weight | 252.22 g/mol | [1] |
| Chemical Structure | ![]() | (Structure based on IUPAC name) |
Note: An experimentally determined melting point for this specific compound is not widely published. The related compound, 3-(4-nitrophenyl)propanoic acid, melts at 167-170 °C[3]. The presence of the acetamido group in the target molecule will influence this value.
Solubility Profile: A Multifaceted Analysis
The solubility of a compound provides critical insights into its polarity and is fundamental for designing reaction conditions, purification strategies like recrystallization, and formulation for biological assays.[4] The structure of 3-Acetamido-3-(4-nitrophenyl)propanoic acid suggests a complex solubility profile. The polar carboxylic acid, amide, and nitro groups contribute to potential aqueous solubility, while the phenyl ring introduces nonpolar character.
Expected Solubility Behavior
-
Water: Limited solubility is expected due to the nonpolar phenyl ring. However, the presence of multiple hydrogen bond donors and acceptors (carboxylic acid, amide) may allow for partial solubility.[5]
-
Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): The compound should readily dissolve in aqueous base. The carboxylic acid group (-COOH) will be deprotonated to its highly polar carboxylate salt (-COO⁻ Na⁺), rendering the molecule water-soluble.[4][5] Solubility in a weak base like sodium bicarbonate is a strong indicator of a carboxylic acid.[5]
-
Aqueous Acid (e.g., 5% HCl): The compound is expected to be insoluble in aqueous acid. The amide and nitro groups are not sufficiently basic to be protonated under these conditions.[5]
-
Organic Solvents: Solubility is likely in polar organic solvents such as ethanol, methanol, acetone, and DMSO, which can interact with the polar functional groups. It will likely be insoluble in nonpolar solvents like hexane.
Experimental Protocol: Systematic Solubility Determination
This protocol provides a systematic approach to characterizing the compound's solubility.
Materials:
-
3-Acetamido-3-(4-nitrophenyl)propanoic acid
-
Small test tubes
-
Vortex mixer
-
Solvents: Deionized water, 5% (w/v) NaOH, 5% (w/v) NaHCO₃, 5% (v/v) HCl, Methanol, Hexane.
Procedure:
-
Place approximately 25 mg of the compound into a clean, dry test tube.[5]
-
Add 0.75 mL of the first solvent (e.g., water) in small portions.
-
After each addition, shake or vortex the tube vigorously for 30 seconds.[5]
-
Observe and record whether the solid dissolves completely. A compound is generally considered "soluble" if it dissolves at a concentration of approximately 30-35 mg/mL.
-
If the compound is soluble in water, test the solution's pH with litmus paper to confirm its acidic nature.[6]
-
Repeat steps 1-4 for each solvent in a separate, clean test tube.
Causality: This systematic approach is designed as a flowchart. For instance, if a compound is insoluble in water but soluble in 5% NaOH, it strongly indicates the presence of an acidic functional group.[5]
Caption: Workflow for pKa determination via potentiometric titration.
Melting Point and Purity Assessment
The melting point is a fundamental thermal property used to identify a compound and assess its purity. [7]Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0 °C. Impurities depress the melting point and broaden the melting range.
Experimental Protocol: Capillary Melting Point Determination
Materials:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle (if sample consists of large crystals)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If necessary, gently crush the crystals into a fine powder using a mortar and pestle to ensure uniform packing. [8]2. Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the sealed end. The packed sample height should be approximately 1-2 mm. [8][9]3. Rough Determination: Place the capillary tube in the melting point apparatus. Heat rapidly (10-20 °C per minute) to find an approximate melting range. Note the temperature at which the solid first begins to melt and when it becomes completely liquid.
-
Accurate Determination: Allow the apparatus to cool at least 20 °C below the approximate melting point. [8]Using a fresh sample, heat rapidly until the temperature is about 20 °C below the rough melting point.
-
Slow Heating: Decrease the heating rate to 1-2 °C per minute. [8]This slow rate ensures thermal equilibrium between the sample, the heating block, and the thermometer, yielding an accurate reading. [9]6. Record Range: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal disappears (T₂). The melting point is reported as the range T₁ – T₂.
Safety and Handling
According to the Safety Data Sheet, 3-Acetamido-3-(4-nitrophenyl)propanoic acid requires careful handling. [1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [10]* Inhalation: Avoid dust formation and inhalation. If inhaled, move the victim to fresh air. [1]* Skin Contact: Avoid contact with skin. In case of contact, wash off with soap and plenty of water. [1]* Eye Contact: In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor. [1]* Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. [1] Always consult the full Safety Data Sheet (SDS) before handling this chemical.
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